molecular formula C16H15ClN2O B12801102 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride CAS No. 32840-63-4

1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride

Cat. No.: B12801102
CAS No.: 32840-63-4
M. Wt: 286.75 g/mol
InChI Key: IFTJYJYXNHOVKE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1-amino-2-indanol, which is a crucial intermediate.

    Reaction with Salicylaldehyde: 1-amino-2-indanol is reacted with salicylaldehyde in ethanol to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the indene structure.

    Formation of the Imino Group: The imino group is introduced through a reaction with an appropriate reagent, such as an imine-forming agent.

    Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .

Comparison with Similar Compounds

1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its indene core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

32840-63-4

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-imino-2-(2-methoxyphenyl)inden-1-amine;hydrochloride

InChI

InChI=1S/C16H14N2O.ClH/c1-19-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18;/h2-9,17H,18H2,1H3;1H

InChI Key

IFTJYJYXNHOVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C3=CC=CC=C3C2=N)N.Cl

Origin of Product

United States

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